
Tert-butylbenzene
Overview
Description
tert-Butylbenzene (CAS 98-06-6, EC 202-632-4) is an aromatic hydrocarbon featuring a tert-butyl group (–C(CH₃)₃) attached to a benzene ring. It is widely utilized as a laboratory chemical and serves as an intermediate in pharmaceutical production . Its branched aliphatic structure contributes to properties such as high thermal stability and moderate polarity, making it suitable for applications ranging from organic synthesis to jet fuel additives . Thermodynamic studies, including heat capacities and entropies, have been reported for this compound and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butylbenzene can be synthesized through two primary methods:
Treatment of Benzene with Isobutene: This method involves the alkylation of benzene with isobutene in the presence of a catalyst.
Reaction of Benzene with Tert-butyl Chloride: This method involves the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst
Industrial Production Methods: The industrial production of this compound typically follows the second method, where benzene reacts with tert-butyl chloride in the presence of anhydrous aluminum chloride. This method is preferred due to its efficiency and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions: Tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: this compound is resistant to oxidation due to the lack of benzylic hydrogens.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Scientific Research Applications
Gas Separation Applications
Tert-butylbenzene is instrumental in the synthesis of aromatic polyimide membranes. These membranes exhibit enhanced performance in gas separation processes, which are vital for industrial applications such as:
- Environmental Management : The membranes are used to separate gases like carbon dioxide from methane, contributing to cleaner energy solutions.
- Industrial Gas Separation : They are employed in the petrochemical industry for the separation of various gaseous products, enhancing efficiency and reducing costs .
Analytical Chemistry
The compound serves as a substrate for metal nanoparticles in nanogap-enhanced Raman scattering studies. This application is significant for:
- Sensitive Detection : It provides highly sensitive detection methods for various chemicals, crucial for environmental monitoring and safety assessments .
- Hyperpolarized Carbon Probes : this compound is pivotal in designing hyperpolarized probes, which enhance magnetic resonance imaging (MRI) techniques. This advancement improves diagnostic imaging capabilities by allowing real-time monitoring of metabolic processes .
Intermediate in Chemical Synthesis
This compound is a useful intermediate in the synthesis of:
- Agrochemicals : It is used in the production of herbicides and pesticides, contributing to agricultural efficiency.
- Pharmaceuticals : The compound plays a role in synthesizing various pharmaceutical agents, enhancing drug formulation processes .
Case Study 1: Hyperpolarized Probes
Research has demonstrated that this compound serves as an effective scaffold for designing hyperpolarized carbon probes. These probes have shown remarkable long retention times for the hyperpolarized spin state, significantly improving the sensitivity of nuclear magnetic resonance (NMR) techniques. The study highlighted its application in real-time biochemical monitoring, showcasing its potential in advancing medical diagnostics .
Case Study 2: Gas Separation Membranes
A study conducted by Lozano et al. (2022) focused on the use of this compound-derived polyimide membranes for gas separation. The research concluded that these membranes could effectively separate carbon dioxide from methane at varying pressures, indicating their potential application in reducing greenhouse gas emissions from industrial processes .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Gas Separation | Synthesis of polyimide membranes | Enhanced efficiency and environmental benefits |
Analytical Chemistry | Substrate for Raman scattering studies | Sensitive detection methods |
Hyperpolarization | Design of probes for MRI | Improved diagnostic imaging capabilities |
Chemical Synthesis | Intermediate for agrochemicals and pharmaceuticals | Enhanced production processes |
Mechanism of Action
The mechanism of action of tert-butylbenzene primarily involves its chemical reactivity in electrophilic aromatic substitution reactions. The tert-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. This activation occurs through hyperconjugation and inductive effects, making the para position more reactive due to steric hindrance at the ortho positions .
Comparison with Similar Compounds
Comparison with Structural Isomers of Butylbenzene
Reactivity in Acid-Catalyzed Reactions
tert-Butylbenzene exhibits distinct reactivity compared to its isomers (n-butylbenzene, sec-butylbenzene, iso-butylbenzene). Over silica-alumina catalysts, this compound undergoes dealkylation at 423–573 K to form benzene and di-tert-butylbenzenes, while sec-butylbenzene reacts similarly. In contrast, alumina catalysts require higher temperatures (723–753 K) to initiate protonation of this compound, highlighting its lower reactivity under weak acidic conditions .
Sorption and Biodegradation
In environmental studies, this compound and n-butylbenzene (BB) display differing sorption capacities on sand particles. This compound exhibits slower biodegradation rates compared to BB, likely due to steric hindrance from its bulky tert-butyl group .
Table 1: Key Properties of Butylbenzene Isomers
Property | This compound | n-Butylbenzene | sec-Butylbenzene |
---|---|---|---|
Boiling Point (°C)* | ~189 | ~183 | ~173 |
Biodegradation Rate | Moderate | Fast | Moderate |
Reactivity with SiO₂-Al₂O₃ | High (423–573 K) | Moderate | High |
*Representative values; specific data from .
Comparison with Ethylbenzene and Cumene
Branched Aliphatic Effects in Jet Fuels
This compound, ethylbenzene, and cumene are top-performing jet fuel additives due to their branched structures. These compounds improve lubricity and seal compatibility while minimally affecting spray characteristics. This compound’s higher molecular weight and density enhance fuel stability compared to ethylbenzene .
Proton Affinity and Carbenium Ion Stability
In acid-catalyzed reactions, this compound has a lower proton affinity (PA) than α-methylstyrene and styrene, leading to less stable carbenium ions. Cumene, with a simpler isopropyl group, forms secondary carbenium ions, whereas this compound generates tertiary ions, influencing reaction pathways in polymer degradation .
Enzyme Inhibition
Substitution with this compound in pantothenate synthetase inhibitors improved binding affinity (KD = 460 nM) due to enhanced hydrophobicity . Conversely, in [1,8]-naphthyridine derivatives, this compound substitution drastically reduced enzyme inhibition (IC₅₀ > 50 µM), indicating target-dependent effects .
Antiviral Agents
This compound is incorporated into non-covalent SARS-CoV-2 Mpro inhibitors (e.g., compound 1b), where its hydrophobic group enhances interactions with the protease active site .
Environmental Impact and VOC Profiles
This compound is a significant volatile organic compound (VOC) in agricultural soils near chemical facilities, contributing up to 41% of total VOCs in some samples . Compared to plant-derived VOCs like E-β-ocimene, this compound persists longer in the environment due to slower biodegradation .
Table 2: Environmental Data of Selected VOCs
Compound | Source | Environmental Persistence |
---|---|---|
This compound | Industrial/Agricultural | High |
E-β-ocimene | Plant emissions | Low |
Cosmene | Fungal activity | Moderate |
OLED Design
This compound introduces steric hindrance in 2,7-dicyanofluorene acceptors (e.g., 27-tDCN), elevating triplet energy states (2.69 eV) for efficient red OLEDs .
Hyperpolarized MRI Probes
The tert-butyl group in [¹³C]this compound enables long spin-lattice relaxation times (T₁), making it a scaffold for functionalized hyperpolarized probes .
Biological Activity
Tert-butylbenzene (TBB) is an aromatic hydrocarbon with the chemical formula C10H14, commonly used as a solvent and in the production of various chemicals. Understanding its biological activity is crucial due to its potential environmental and health impacts. This article provides a comprehensive overview of the biological activity of this compound, including toxicity studies, microbial degradation, and potential health effects.
Toxicological Studies
Toxicity assessments have been conducted to evaluate the effects of this compound on various biological systems. Key findings from several studies are summarized in Table 1.
The studies indicate that this compound exhibits acute toxicity, particularly at high doses. Clinical signs included rapid respiration, salivation, and other symptoms indicative of central nervous system depression. The observed mortality rates highlight the compound's potential to cause severe health effects upon exposure.
Microbial Degradation
Research has also focused on the biodegradation of this compound by environmental microorganisms. A study investigated the effects of saponins on the biological degradation process:
- Microbial Strain: Acinetobacter calcoaceticus M1B
- Conditions: Presence of saponins during hydrocarbon degradation
- Results:
This indicates that certain plant extracts can significantly enhance the biodegradation rates of this compound, suggesting a potential bioremediation strategy for contaminated environments.
Health Effects and Environmental Impact
This compound has been identified as a potential endocrine disruptor. A study on related compounds indicated that certain tert-butyl derivatives could activate retinoid X receptors (RXR), which are involved in regulating gene expression related to metabolism and development . This raises concerns about the long-term health implications of exposure to this compound, particularly regarding its role as an obesogen.
Case Studies
Several case studies have examined the environmental impact of this compound:
- Sorption Studies: Investigations into how this compound interacts with sand particles showed that its sorption characteristics can influence its bioavailability and degradation in soil environments .
- Occupational Exposure: Health hazard evaluations reported symptoms among workers exposed to this compound, including respiratory issues and general malaise, highlighting its potential risks in industrial settings .
Q & A
Q. How can tert-butylbenzene be synthesized and characterized in multi-step organic reactions?
Basic Research Question
this compound synthesis typically involves Friedel-Crafts alkylation of benzene with tert-butyl chloride using Lewis acids like AlCl₃. For characterization:
- Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) to confirm purity (>99%) .
- Structural Confirmation : Employ ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.2 ppm) and tert-butyl group (δ 1.3 ppm, singlet) .
- Thermal Stability : Differential scanning calorimetry (DSC) can assess decomposition temperatures (>200°C) .
Advanced Consideration : For multi-step syntheses (e.g., functionalized derivatives), optimize reaction conditions (temperature, solvent polarity) to minimize steric hindrance from the bulky tert-butyl group .
Q. What experimental strategies resolve contradictions in substituent effects on this compound’s electrophilic aromatic substitution (EAS)?
Advanced Research Question
Contradictions in EAS regioselectivity (e.g., para vs. ortho nitration) arise from steric and electronic factors:
- Steric Analysis : Compare this compound’s ortho/para ratios with less bulky analogs (e.g., toluene). Steric maps using computational tools (e.g., DFT) quantify substituent bulk .
- Electronic Effects : Hammett σ⁺ values quantify electron-donating capacity. tert-Butyl groups are mildly electron-donating via hyperconjugation but sterically dominant .
Methodology : Perform competitive nitration experiments with isotopic labeling (¹⁵NO₂) to track positional preferences .
Q. How do computational methods predict this compound’s reactivity in catalytic systems?
Advanced Research Question
Computational models (DFT, MD) guide mechanistic studies:
- Reaction Pathways : Simulate intermediates in this compound oxidation (e.g., tert-butyl group cleavage) using Gaussian09 with B3LYP/6-31G* basis sets .
- Catalyst Design : Screen transition-metal catalysts (e.g., Ru complexes) for hydrogenation by calculating adsorption energies on metal surfaces .
Validation : Cross-reference computed activation energies with experimental kinetics (e.g., Arrhenius plots from GC-MS data) .
Q. What are the best practices for analyzing this compound’s physicochemical properties in solvent systems?
Basic Research Question
- Solubility : Measure in water (0.03 g/L at 20°C) via gravimetry. For organic solvents (e.g., ethanol), use UV-Vis spectroscopy to track saturation points .
- Partition Coefficients (log P) : Determine via shake-flask method with octanol/water phases .
Advanced Application : Study solvent effects on reaction kinetics (e.g., SN1 vs. SN2 mechanisms) using this compound as a non-polar solvent analog .
Q. How can researchers mitigate safety risks when handling this compound in high-temperature reactions?
Basic Research Question
- Flammability : Use inert atmospheres (N₂/Ar) for reactions above its flash point (44°C) .
- Toxicity : Implement fume hoods and PPE (gloves, goggles) to limit inhalation (TLV: 50 ppm) .
Advanced Protocol : Integrate real-time gas sensors (e.g., PID detectors) to monitor vapor concentrations during catalytic dehydrogenation .
Q. What methodologies validate this compound’s role as a chromatographic standard?
Basic Research Question
- Retention Time Calibration : Inject this compound into GC-FID systems alongside n-alkanes to calculate Kovats indices .
- Column Efficiency : Compare theoretical plates (N) using the van Deemter equation for optimal flow rates .
Advanced Application : Use as an internal standard in LC-MS for quantifying low-abundance aromatic metabolites .
Q. How do steric effects in this compound influence its application in polymer science?
Advanced Research Question
- Monomer Design : Incorporate this compound moieties into polyaromatic backbones to enhance thermal stability (TGA data >300°C) .
- Steric Stabilization : Study tert-butyl groups’ role in preventing π-π stacking in conjugated polymers via XRD and AFM .
Contradiction Resolution : Balance steric bulk vs. electronic conductivity using impedance spectroscopy .
Q. What strategies address reproducibility challenges in this compound-based synthetic protocols?
Advanced Research Question
- Batch Variability : Pre-dry reagents (AlCl₃) to <10 ppm H₂O for consistent Friedel-Crafts yields .
- Byproduct Analysis : Use HS-GC-MS to trace dimerization byproducts (e.g., di-tert-butylbenzenes) .
Documentation : Follow Beilstein Journal guidelines for detailed experimental sections, including raw spectral data in supplementary materials .
Properties
IUPAC Name |
tert-butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZKOQUCBOVLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047138 | |
Record name | tert-Butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
Record name | t-Butylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7287 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
169.1 °C | |
Record name | T-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
140 °F (60 °C) OPEN CUP | |
Record name | T-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with alc, ether, benzene, Insoluble in water; very soluble in ethanol and ethyl ether; miscible in acetone, Soluble in alcohol., In water, 29.5 mg/l @ 25 °C. | |
Record name | T-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8669 @ 20 °C/4 °C | |
Record name | T-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.62 (Air= 1) | |
Record name | T-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.2 [mmHg], Vapor pressure: 5.7 mm Hg @ 38.7 °C, 2.20 mm Hg @ 25 °C | |
Record name | t-Butylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7287 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | T-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Colorless liquid | |
CAS No. |
98-06-6 | |
Record name | tert-Butylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | t-Butylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1R2NME7S2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | T-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-57.8 °C | |
Record name | T-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.